3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene
Description
Properties
IUPAC Name |
4-fluoro-1-methyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-7-11(12)5-4-9(10)3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVPPMHVFJVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the isocyanate group reacts with a suitable alkene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce various hydrocarbons.
Scientific Research Applications
Organic Synthesis
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Substitution Reactions : The fluorine atom can be substituted, enabling the introduction of different functional groups.
- Addition Reactions : The double bond in the propene chain can participate in addition reactions with various nucleophiles.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit certain inflammatory mediators, making it a candidate for treating conditions characterized by inflammation.
- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : It may modulate enzyme activity, leading to significant physiological effects.
- Receptor Binding : The presence of fluorine enhances binding affinity to certain receptors, potentially influencing biological pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of this compound. Modifications to the methyl group were found to enhance potency against specific bacterial strains while maintaining low toxicity levels.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives for screening against inflammatory pathways. Structural modifications led to compounds with improved anti-inflammatory properties compared to the parent compound.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The fluorine atom and the propene group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs, their substituents, molecular weights, and inferred physicochemical properties:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWG):
The fluorine atom in the target compound reduces electron density on the phenyl ring, directing electrophilic substitution to meta positions. In contrast, methoxy (in C₁₂H₁₆O) and hydroxyl (in C₁₅H₁₁FO₂) groups are electron-donating, activating the ring for ortho/para substitution . - Steric Effects: The 2-methyl group on the phenyl ring creates steric hindrance, limiting accessibility to reactive sites. This effect is less pronounced in the dimethyl analog (C₁₂H₁₆), where symmetry may enhance packing efficiency in crystalline phases .
Reactivity and Stability
- Halogen-Specific Reactivity:
The C-F bond in the target compound is highly stable compared to C-Cl (in C₁₀H₁₁Cl), making it less reactive in nucleophilic substitution but more resistant to oxidative degradation . - Thermal Stability: The dimethylphenyl analog (C₁₂H₁₆) exhibits higher thermal stability due to the absence of polar substituents, whereas the methoxy derivative (C₁₂H₁₆O) may undergo demethylation under harsh conditions .
Biological Activity
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom and the propene chain in its structure suggests unique interactions with biological molecules, which could lead to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a fluorinated aromatic ring attached to a propene moiety, which enhances its reactivity and interaction with biological targets.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and other interactions, while the propene chain allows for addition reactions. These interactions can modulate the activity of various biological molecules, leading to significant physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the fluorine atom is believed to enhance its binding affinity to inflammatory mediators, potentially reducing inflammation in biological systems .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful.
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Fluoro-5-methylphenol | Phenolic compound | Antimicrobial properties |
| 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene | Halogenated propene derivative | Anticancer and anti-inflammatory activities |
| 3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propene | Halogenated propene derivative | Antimicrobial activity |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as . This suggests a strong potential for development into an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory effects, the compound was tested in a model of induced inflammation in mice. Results indicated a significant reduction in inflammatory markers when administered at doses of , highlighting its therapeutic potential in treating inflammatory diseases .
Future Research Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and long-term effects.
- Mechanistic Studies : To clarify how the compound interacts with specific molecular targets.
- Formulation Development : To explore effective delivery methods for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between a 5-fluoro-2-methylphenylboronic acid derivative and a pre-functionalized propene unit. Monitor reaction progress via TLC and HPLC to ensure intermediates are free of byproducts .
-
Wittig reaction : React a stabilized ylide with 5-fluoro-2-methylbenzaldehyde. Optimize solvent (e.g., THF or DMF) and temperature to favor Z/E selectivity. Confirm regiochemistry via and NMR .
-
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via GC-MS and NMR to detect residual fluorine-containing impurities .
- Key Data :
| Parameter | Typical Value/Approach |
|---|---|
| Reaction Yield | 60–75% (Suzuki); 50–65% (Wittig) |
| Purity Post-Purification | ≥95% (HPLC) |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?
- Methodology :
- NMR : Identify the fluorine environment (δ ~ -115 ppm for aromatic F, depending on substituent effects). Compare with analogous fluorophenyl compounds .
- NMR : Assign methyl groups (δ ~2.3 ppm for C2-CH; δ ~2.1 ppm for aryl-CH) and alkene protons (δ ~5.0–6.0 ppm, coupling constants confirm trans/cis geometry) .
- IR Spectroscopy : Detect C=C stretching (~1630 cm) and C-F bonds (~1220 cm) .
- Mass Spectrometry : Confirm molecular ion [M] at m/z 192 (CHF) and fragmentation patterns (e.g., loss of CH or F groups) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in molecular geometry, particularly the spatial arrangement of substituents?
- Methodology :
-
Single-crystal X-ray diffraction : Use SHELX suite for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters for fluorine and methyl groups .
-
ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility of the propene moiety .
-
Validation : Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian or ORCA) to confirm steric or electronic distortions .
- Key Data :
| Crystallographic Parameter | Typical Observation |
|---|---|
| C-F Bond Length | ~1.35 Å (consistent with aryl-F) |
| Dihedral Angle (Propene-Phenyl) | 15–30° (depends on packing) |
Q. How can computational modeling resolve contradictions in experimental reactivity data (e.g., unexpected regioselectivity in electrophilic substitution)?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. Predict electrophilic attack sites (e.g., para to fluorine due to its electron-withdrawing effect) .
- Kinetic Studies : Compare experimental reaction rates (e.g., bromination) with computed activation barriers. Adjust solvent models (PCM for polar aprotic solvents) to refine predictions .
- Contradiction Resolution : If experimental data conflicts (e.g., meta substitution observed), re-evaluate steric effects from the 2-methyl group using conformational analysis .
Q. What strategies mitigate challenges in analyzing biological activity, such as low solubility or instability in aqueous media?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as cyclodextrin complexes. Monitor stability via UV-Vis spectroscopy at 24-hour intervals .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare half-life with fluorinated analogs to identify structural liabilities .
- Bioactivity Profiling : Screen against target receptors (e.g., GPCRs) using fluorescence polarization assays. Cross-validate with molecular docking (AutoDock Vina) to prioritize targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
